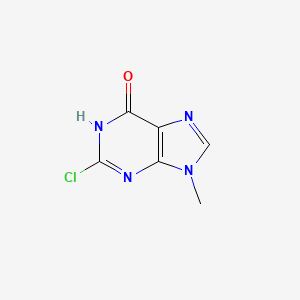

2-Chloro-9-methyl-3H-purin-6(9H)-one

Description

Properties

IUPAC Name |

2-chloro-9-methyl-1H-purin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4O/c1-11-2-8-3-4(11)9-6(7)10-5(3)12/h2H,1H3,(H,9,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDFINQSCGJTCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=C(NC2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189858 |

Source

|

| Record name | 6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36323-92-9 |

Source

|

| Record name | 6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036323929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Purin-6-one, 2-chloro-1,9-dihydro-9-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-Chloro-9-methyl-3H-purin-6(9H)-one

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, potential synthetic routes, and theoretical biological significance of the substituted purine, 2-Chloro-9-methyl-3H-purin-6(9H)-one. As a specific, less-common derivative of the purine family, this document synthesizes information from closely related analogs to offer a scientifically grounded perspective for researchers, chemists, and professionals in drug development. The guide covers extrapolated data on its physical and spectral characteristics, outlines a plausible synthetic workflow, discusses potential biological activities based on its structural motifs, and provides detailed protocols for its analytical characterization. This whitepaper aims to serve as a foundational resource to stimulate and support further research into this and similar purine derivatives.

Introduction to Substituted Purines

Purine analogs represent a cornerstone of medicinal chemistry and molecular biology, with numerous derivatives functioning as enzyme inhibitors, antivirals, and antineoplastic agents.[1] The strategic modification of the purine scaffold, a heterocyclic aromatic compound composed of a fused pyrimidine and imidazole ring, allows for the fine-tuning of its biological activity. Substitutions at various positions can alter the molecule's size, shape, electronic distribution, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

The molecule of interest, this compound, also known as 2-Chloro-9-methylhypoxanthine, incorporates several key features:

-

A Chlorine Atom at the C2 Position: The presence of a halogen at this position can significantly impact the electronic properties of the purine ring and can serve as a reactive handle for further chemical modifications.

-

An Oxo Group at the C6 Position: This feature is characteristic of hypoxanthine and guanine, playing a crucial role in forming hydrogen bonds, for instance in nucleic acid base pairing.

-

A Methyl Group at the N9 Position: N9-alkylation is common in nucleoside analogs and can influence the compound's metabolic stability and solubility. Ring-methylated purines, if not demethylated, are often excreted unchanged, which can affect their metabolic fate.[2]

This guide will provide an in-depth analysis of these structural features and their likely contribution to the overall properties of the molecule.

Physicochemical and Structural Properties

Due to the limited availability of direct experimental data for this compound, the following properties are extrapolated from structurally similar compounds such as 2-chlorohypoxanthine, 9-methylguanine, and other chlorinated purines.

Chemical Structure and Nomenclature

-

Systematic Name: this compound

-

Common Synonym: 2-Chloro-9-methylhypoxanthine

-

Molecular Formula: C₆H₅ClN₄O

-

Molecular Weight: 184.58 g/mol

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties. These values are estimations based on known data for related purine analogs and should be confirmed experimentally.

| Property | Predicted Value | Rationale / Comparative Compound |

| Melting Point (°C) | > 300 (with decomposition) | Purine bases, like hypoxanthine and guanine, typically have high melting points due to strong intermolecular hydrogen bonding. |

| Solubility | Sparingly soluble in water; Soluble in DMSO and DMF | Similar to many purine analogs. Solubility in aqueous solutions is expected to be low but may be enhanced at acidic or basic pH. |

| pKa | ~7.5-8.5 (N1-H) | Based on the pKa of hypoxanthine, with some influence from the electron-withdrawing chlorine atom. |

| Appearance | White to off-white crystalline solid | Typical appearance for purified purine derivatives. |

Synthesis and Reactivity

A plausible synthetic route for this compound can be designed based on established methodologies for purine chemistry. A likely precursor for this synthesis is 2-chlorohypoxanthine.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a commercially available purine. A common strategy for N9-alkylation involves the reaction of a purine with a methylating agent in a suitable solvent with a base.

Sources

An In-Depth Technical Guide to 2-Chloro-9-methyl-3H-purin-6(9H)-one: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogs represent a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antiviral and anticancer properties. 2-Chloro-9-methyl-3H-purin-6(9H)-one is a substituted purine with significant potential as a scaffold in the synthesis of novel therapeutic agents. The presence of a chloro group at the 2-position, a methyl group at the 9-position, and a carbonyl group at the 6-position provides a unique electronic and steric profile for targeted biological interactions. This guide offers a comprehensive overview of its chemical structure, discusses plausible synthetic strategies, and details robust analytical methodologies for its characterization and quantification. The insights provided herein are synthesized from established principles of purine chemistry and analysis of structurally related compounds, offering a foundational resource for researchers in the field.

Chemical Structure and Physicochemical Properties

The foundational step in the study of any novel compound is a thorough understanding of its structure and inherent properties. These characteristics dictate its reactivity, solubility, and ultimately its biological activity and analytical behavior.

Tautomerism and Nomenclature

This compound exists in tautomeric forms, a common feature of purine bases. The predominant tautomers are the keto form (lactam) and the enol form (lactim).

-

Keto form: this compound

-

Enol form: 2-Chloro-9-methyl-9H-purin-6-ol

The equilibrium between these forms is influenced by the solvent, pH, and temperature. In solid state and neutral aqueous solutions, the keto form is generally favored. The International Union of Pure and Applied Chemistry (IUPAC) name for the keto form is 2-chloro-9-methyl-3,9-dihydro-6H-purin-6-one .

Below is a visual representation of the keto-enol tautomerism:

Caption: Keto-enol tautomerism of this compound.

Physicochemical Properties

While experimental data for this compound is not extensively published, properties can be inferred from structurally similar compounds. A summary of expected and known properties of related analogs is presented below.

| Property | Predicted/Analog-Based Value | Rationale/Reference Analog |

| Molecular Formula | C₆H₅ClN₄O | Based on chemical structure |

| Molecular Weight | 184.58 g/mol | Calculated from molecular formula |

| Melting Point | >300 °C (decomposes) | High melting points are characteristic of purine bases due to strong intermolecular hydrogen bonding. For instance, 2-chloro-N-methyl-9H-purin-6-amine has a melting point >300°C[1]. |

| Solubility | Sparingly soluble in water; soluble in DMSO and DMF. | Purine bases often exhibit limited solubility in water and are more soluble in polar aprotic solvents. Acyclovir, a related purine analog, is soluble in dimethylsulfoxide[2][3]. |

| pKa | ~8-9 (imidazole N-H), ~1-2 (protonated form) | Based on the pKa values of guanine and its derivatives. |

Synthesis of this compound

A plausible synthetic route to this compound can be designed based on established purine synthesis methodologies. A common strategy involves the construction of the purine ring system from substituted pyrimidine precursors.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the cyclization of a 4,5-diaminopyrimidine derivative. The key starting material would be a pyrimidine with the desired substituents at the 2- and 6-positions.

Sources

- 1. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-6H-purin-6-one [chemister.ru]

Navigating the Synthetic Landscape of 2-Chloro-9-methyl-3H-purin-6(9H)-one: A Technical Guide to its Origins and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While a definitive historical record pinpointing the initial discovery of 2-Chloro-9-methyl-3H-purin-6(9H)-one remains elusive in readily available scientific literature, its existence and significance can be understood through the broader context of purine analogue research. This guide delves into the synthetic routes and the chemical rationale that underpin the creation of this and related compounds, which serve as crucial intermediates in the development of therapeutic agents.

The Strategic Importance of the Purine Scaffold

Purine analogues are a cornerstone of medicinal chemistry, designed to mimic endogenous purines and thereby interfere with metabolic pathways.[1] This interference can lead to a range of therapeutic effects, from anticancer to antiviral activities. The development of these analogues has been a story of incremental yet profound modifications to the purine ring system to achieve desired biological outcomes.

The introduction of a chloro-substituent at the 2-position and an alkyl group at the 9-position of the purine core, as seen in this compound, are strategic modifications. The chlorine atom serves as a versatile leaving group, amenable to nucleophilic substitution, allowing for the introduction of various functional groups to explore structure-activity relationships (SAR). The N9-alkylation is a common strategy to mimic the ribose or deoxyribose moiety of nucleosides, often enhancing the compound's interaction with biological targets or improving its pharmacokinetic properties.

Synthetic Pathways to 2-Chloro-9-alkyl-purin-6-ones

The synthesis of this compound and its analogues typically involves a multi-step process starting from more readily available purine or pyrimidine precursors. A common and logical synthetic approach involves the chlorination of a suitable purine base followed by N-alkylation.

Key Synthetic Considerations:

-

Starting Materials: The choice of starting material is critical and often dictates the overall synthetic strategy. Common precursors include xanthine, hypoxanthine, or their derivatives.

-

Chlorination: The introduction of a chlorine atom at the 2- and 6-positions of the purine ring is a key step. This is often achieved using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and phosphorus pentachloride (PCl₅).

-

Selective Alkylation: The alkylation of the purine ring can occur at different nitrogen atoms. Achieving regioselectivity for the N9 position is a significant challenge and a key focus of synthetic design. Factors influencing the site of alkylation include the nature of the alkylating agent, the solvent, and the presence of protecting groups.

Illustrative Synthetic Workflow:

The following diagram outlines a plausible synthetic route to a 2-chloro-9-alkyl-purin-6-one, based on established purine chemistry.

Caption: A generalized synthetic pathway to 2-chloro-9-alkyl-purin-6-ones.

Experimental Protocol: A Representative N9-Alkylation of a Dichloropurine

The following protocol is a representative example of an N9-alkylation of a dichloropurine, a key step in the synthesis of compounds like this compound. This is based on general methodologies found in the literature for purine alkylation.

Objective: To synthesize a 2,6-dichloro-9-alkylpurine via N9-alkylation of 2,6-dichloropurine.

Materials:

-

2,6-Dichloropurine

-

Alkyl halide (e.g., methyl iodide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of 2,6-dichloropurine (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF, add the alkyl halide (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired 2,6-dichloro-9-alkylpurine.

The Role of this compound as a Versatile Intermediate

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of a wide array of more complex purine derivatives. The chlorine at the 2-position can be readily displaced by various nucleophiles, including amines, thiols, and alkoxides, to generate libraries of compounds for biological screening.

Caption: Derivatization potential of the 2-chloro-purine scaffold.

This strategic derivatization has been a key theme in the development of purine-based therapeutics. For instance, the synthesis of various 2,6,9-trisubstituted purine derivatives has been explored for their potential as agents for the treatment of leukemia.[2] Similarly, 2-amino-6-chloro-purine derivatives have been utilized as precursors for prodrugs of antiviral agents like acyclovir and penciclovir.[3][4]

Conclusion

While the specific historical discovery of this compound may not be prominently documented, its chemical logic and synthetic accessibility place it firmly within the rich history of purine analogue development. As a versatile intermediate, it represents a key building block for the creation of novel therapeutic agents. The principles of its synthesis, rooted in the fundamental reactivity of the purine ring system, continue to be relevant for medicinal chemists and drug development professionals exploring the vast chemical space of purine derivatives.

References

-

Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (Source: NIH) [Link]

-

Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. (Source: MDPI) [Link]

-

Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir. (Source: PubMed) [Link]

-

Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. (Source: MDPI) [Link]

-

Synthesis and Evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine Mono- And Diesters as Potential Prodrugs of Penciclovir. (Source: PubMed) [Link]

-

Purine analogue. (Source: Wikipedia) [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to Investigating the Mechanism of Action of 2-Chloro-9-methyl-3H-purin-6(9H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive framework for elucidating the mechanism of action of the novel purine analogue, 2-Chloro-9-methyl-3H-purin-6(9H)-one. As a senior application scientist, the following content is structured not as a rigid protocol, but as a strategic roadmap for investigation, grounded in established principles of chemical biology and pharmacology. We will explore plausible hypotheses based on the molecule's structural features and detail the experimental cascades required to validate or refute them.

Structural Analysis and Mechanistic Implications

The chemical structure of this compound presents several key features that inform our initial hypotheses. As a purine analogue, it mimics the endogenous purines, adenine and guanine, suggesting it may interfere with metabolic pathways that utilize these building blocks.[1][2] The chloro group at the 2-position and the methyl group at the 9-position are critical for its potential interactions with cellular targets.

Hypothesis 1: Inhibition of Purine Metabolism

One of the most common mechanisms for purine analogues is the disruption of purine biosynthesis or incorporation into nucleic acids.[3][4] The compound could act as an antimetabolite, interfering with DNA and RNA synthesis, which is a hallmark of many anticancer and antiviral drugs.[1][2][5]

Hypothesis 2: Kinase Inhibition

The purine scaffold is a common feature in many kinase inhibitors that compete with ATP for the enzyme's binding site.[6][7] The substituents on the purine ring could confer selectivity and potency for specific kinases, thereby modulating cellular signaling pathways.

Hypothesis 3: Other Novel Mechanisms

Beyond these classical pathways, the unique substitution pattern of this compound might lead to interactions with other classes of enzymes or receptors.

Experimental Validation Strategies

A multi-pronged approach is essential to systematically investigate these hypotheses. The following sections outline detailed experimental workflows.

Hypothesis 1: Investigating Antimetabolite Activity

The core of this investigation is to determine if this compound disrupts nucleic acid synthesis.

Experimental Workflow: Antimetabolite Pathway Analysis

Caption: Workflow for investigating antimetabolite activity.

Step-by-Step Protocols:

-

Cell Proliferation Assays:

-

Objective: To determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.

-

Method: Treat a panel of cancer cell lines (e.g., leukemia, lymphoma lines which are often sensitive to purine analogues) with a dose range of this compound for 24, 48, and 72 hours.[2]

-

Analysis: Measure cell viability using an MTT or similar assay to determine the IC50 value.

-

-

Nucleic Acid Synthesis Assays:

-

Objective: To directly measure the effect on DNA and RNA synthesis.

-

Method: Treat cells with the compound and co-incubate with radiolabeled nucleosides ([3H]-thymidine for DNA, [3H]-uridine for RNA).

-

Analysis: Measure the incorporation of radioactivity into DNA and RNA to assess the level of inhibition.[3]

-

-

Cell Cycle Analysis:

-

Objective: To determine if the compound induces cell cycle arrest.

-

Method: Treat cells with the compound, fix, and stain with a DNA-intercalating dye (e.g., propidium iodide).

-

Analysis: Use flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

-

-

In vitro Polymerase Assays:

-

Objective: To determine if the compound or its potential metabolites directly inhibit DNA or RNA polymerases.

-

Method: Perform in vitro transcription/replication assays using purified polymerases in the presence of the compound.

-

Analysis: Measure the synthesis of new nucleic acid strands.

-

Hypothesis 2: Investigating Kinase Inhibition

This line of investigation aims to identify potential kinase targets and characterize the nature of the inhibition.

Experimental Workflow: Kinase Inhibitor Discovery

Sources

- 1. youtube.com [youtube.com]

- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acyclovir | C8H11N5O3 | CID 135398513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloro-9-methyl-3H-purin-6(9H)-one: A Predictive Technical Guide

Introduction

2-Chloro-9-methyl-3H-purin-6(9H)-one is a substituted purine derivative of significant interest in medicinal chemistry and drug development due to its structural analogy to endogenous purines. The precise characterization of such molecules is paramount for understanding their biological activity, metabolic fate, and for ensuring quality control in synthetic processes. This technical guide provides a detailed, predictive overview of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—for this compound.

It is important to note that while direct experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established principles of spectroscopy and data from structurally analogous compounds to construct a reliable, predictive spectroscopic profile. This approach not only offers a valuable reference for researchers working with this molecule but also illustrates the methodology for the spectroscopic analysis of novel purine derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, we can predict the key features of its mass spectrum under electron ionization (EI).

Predicted Mass Spectrum Data

| m/z (predicted) | Ion | Relative Abundance (Predicted) | Notes |

| 198/200 | [M]⁺ | High | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 183/185 | [M - CH₃]⁺ | Moderate | Loss of the N9-methyl group. |

| 170 | [M - CO]⁺ | Moderate | Loss of carbon monoxide from the pyrimidine ring. |

| 142 | [M - CO - HCN]⁺ | Moderate to Low | Subsequent loss of hydrogen cyanide from the imidazole ring. |

| 114 | [Purine core fragment]⁺ | Low | Further fragmentation of the purine ring. |

Rationale and Fragmentation Pathway

The predicted fragmentation is based on the known behavior of purine alkaloids and halogenated aromatic compounds in mass spectrometry[1]. The molecular ion ([M]⁺) is expected to be prominent. The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment, with the [M+2]⁺ peak having approximately one-third the intensity of the [M]⁺ peak.

The fragmentation cascade is likely initiated by the loss of the relatively labile N9-methyl group, followed by the characteristic fragmentation of the purine ring system, which often involves the sequential loss of small, stable molecules like carbon monoxide (CO) and hydrogen cyanide (HCN).

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound is based on the characteristic vibrational modes of substituted purines and related heterocyclic compounds[2][3][4].

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Intensity (Predicted) |

| 3100 - 2900 | C-H stretch (aromatic and methyl) | Medium |

| ~1700 | C=O stretch (amide) | Strong |

| 1650 - 1550 | C=N and C=C stretches (ring vibrations) | Medium to Strong |

| 1480 - 1350 | C-H bend (methyl) and ring vibrations | Medium |

| 1250 - 1000 | C-N stretch | Medium |

| 800 - 700 | C-Cl stretch | Strong |

Interpretation of Key Bands

The most prominent feature in the IR spectrum is expected to be the strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the lactam group in the pyrimidine ring. The presence of aromatic C-H stretching vibrations above 3000 cm⁻¹, along with the C=N and C=C ring stretching modes between 1650 and 1550 cm⁻¹, will confirm the purine core structure. The C-Cl stretching vibration is anticipated to appear in the fingerprint region, typically between 800 and 700 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

Predicted ¹H NMR Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~8.0 | Singlet | 1H | H8 |

| ~3.6 | Singlet | 3H | N9-CH₃ |

| ~11.0 (broad) | Singlet | 1H | N3-H |

Predicted ¹³C NMR Spectrum (in CDCl₃)

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~160 | C6 |

| ~155 | C2 |

| ~152 | C4 |

| ~145 | C8 |

| ~120 | C5 |

| ~30 | N9-CH₃ |

Rationale for NMR Predictions

The predicted chemical shifts are based on the analysis of structurally related purine derivatives and the known effects of substituents on the electronic environment of the purine ring.

-

¹H NMR: The proton at the C8 position is expected to be the most deshielded aromatic proton, appearing as a singlet downfield. The N9-methyl protons will also give a characteristic singlet. The N3-H proton is expected to be a broad singlet at a significantly downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

-

¹³C NMR: The carbon atoms directly bonded to electronegative atoms (oxygen and chlorine) and those involved in double bonds will be the most deshielded. C6 (attached to oxygen) and C2 (attached to chlorine) are predicted to have the largest chemical shifts. The N9-methyl carbon will appear in the aliphatic region of the spectrum.

Experimental Workflow for Spectroscopic Analysis

The comprehensive characterization of a novel compound like this compound requires a systematic approach integrating multiple spectroscopic techniques.

Caption: General Experimental Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a predictive yet scientifically grounded spectroscopic profile of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected key features in its Mass, IR, and NMR spectra. This information serves as a valuable starting point for researchers engaged in the synthesis, characterization, and application of this and related purine derivatives. The presented workflow further emphasizes the synergistic use of multiple analytical techniques for the unambiguous elucidation of molecular structures in modern chemical research.

References

-

Rai´, S., Pongraĉić, M., & Mintas, M. (n.d.). IR Evidences for N-9 and N-7 Regioisomers of the Acyclic Purine Nucleoside Analogues. Spectroscopy Letters, 30(6), 1157-1166. [Link]

-

Structural Assignment of 6-Oxy Purine Derivatives through Computational Modeling, Synthesis, X-ray Diffraction, and Spectroscopic Analysis. (n.d.). PubMed Central. [Link]

-

Infrared Spectral Signatures of Nucleobases in Interstellar Ices I: Purines. (2023, November 14). PubMed Central. [Link]

-

6-Chloropurine. (n.d.). NIST WebBook. [Link]

-

Willits, C. H., Decius, J. C., Dille, K. L., & Christensen, B. E. (n.d.). Purines. IV. The Infrared Spectrum of Purine and Certain Substituted Purine Derivatives. Journal of the American Chemical Society. [Link]

-

Blout, E. R., & Fields, M. (n.d.). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society. [Link]

-

6-Chloropurine. (n.d.). PubChem. [Link]

-

Comment on 'new infrared spectra and tautomeric studies of purine and alpha L-alanine with an innovative sampling technique.' (n.d.). PubMed. [Link]

-

2-Amino-6-chloropurine. (n.d.). PubChem. [Link]

-

Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. (2016, July 14). ResearchGate. [Link]

-

Mass spectrometric analysis of purine de novo biosynthesis intermediates. (2018, December 10). PubMed Central. [Link]

Sources

Biological activity of 2-Chloro-9-methyl-3H-purin-6(9H)-one derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-9-methyl-3H-purin-6(9H)-one Derivatives

Executive Summary

The purine scaffold is a cornerstone in medicinal chemistry, serving as a "privileged structure" due to its presence in numerous bioactive compounds.[1][2] Derivatives of this compound, a versatile purine analog, have garnered significant attention for their potent biological activities, particularly as anticancer and antiviral agents. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological evaluation of these derivatives. We will delve into their role as antimetabolites, inducers of apoptosis, and protein kinase inhibitors. Furthermore, this document serves as a practical resource for researchers, offering detailed, field-proven protocols for assessing cytotoxicity, apoptosis, and kinase inhibition, thereby enabling the robust evaluation of novel chemical entities in the drug discovery pipeline.

The Purine Scaffold: A Versatile Starting Point for Drug Discovery

Introduction to Purine Analogs

Purine analogs are synthetic compounds that mimic the structure of natural purines, adenine and guanine, which are fundamental building blocks of DNA and RNA.[3] By substituting or competing with these natural metabolites, purine analogs can disrupt critical cellular processes.[4][5] This mechanism forms the basis of their therapeutic applications, which range from chemotherapy for leukemias and lymphomas to antiviral and immunosuppressive therapies.[1][6][7]

The Core Moiety: this compound

The this compound molecule is an excellent starting scaffold for chemical synthesis. The chlorine atom at the C-2 position and the carbonyl group at the C-6 position are highly susceptible to nucleophilic substitution reactions. This allows for the systematic introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of biological activity. The methyl group at the N-9 position provides stability and influences the molecule's interaction with biological targets.

Synthetic Strategies for Derivatization

The generation of a diverse library of derivatives from the 2-chloro-9-methylpurinone core typically involves nucleophilic aromatic substitution. The reactive chlorine atom at the C-2 position can be readily displaced by various nucleophiles, such as amines, thiols, or alkoxides, to introduce diverse side chains. Similarly, the C-6 carbonyl can be converted to a chloro group, which then becomes another reactive site for substitution.

Caption: General synthetic routes for derivatization.

Anticancer Activity: Mechanisms and Evaluation

Derivatives of the purine scaffold have demonstrated significant potential in oncology, primarily through three interconnected mechanisms: disruption of nucleic acid synthesis, induction of programmed cell death (apoptosis), and inhibition of protein kinases.

Mechanism 1: Disruption of Nucleic Acid Synthesis

As antimetabolites, these purine derivatives interfere with the de novo biosynthesis of purine nucleotides.[4] Once inside a cell, they can be metabolized into fraudulent nucleotides. These unnatural nucleotides either inhibit key enzymes in the DNA synthesis pathway or are directly incorporated into DNA.[5] The incorporation of a fraudulent nucleotide halts DNA chain elongation, a process particularly detrimental to rapidly dividing cancer cells, leading to cell cycle arrest and cell death.[4][6]

Caption: Antimetabolite mechanism of purine analogs.

Mechanism 2: Induction of Apoptosis

Beyond simply halting proliferation, many effective anticancer agents actively trigger apoptosis, a form of programmed cell death. Purine analogs have been shown to initiate this process.[8] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the cell membrane.[9] This exposed PS can be detected by fluorescently labeled Annexin V. Concurrently, in late-stage apoptosis, the cell membrane loses its integrity, allowing dyes like Propidium Iodide (PI) or 7-AAD to enter and stain the nucleus.[9][10] Flow cytometry can then quantify the populations of healthy, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Mechanism 3: Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1] Many kinases use adenosine triphosphate (ATP) as a phosphate donor. Due to their structural similarity to the purine core of ATP, many this compound derivatives can act as ATP-competitive inhibitors.[13][14] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking oncogenic signaling pathways.[13] This mechanism has become a major focus of modern drug discovery.[2][15]

Caption: ATP-competitive kinase inhibition by purine analogs.

Antiviral Activity: A Parallel Therapeutic Avenue

The mechanism of action for antiviral purine analogs is conceptually similar to their anticancer effects but is targeted at viral enzymes.[16] Analogs like Acyclovir, a guanine derivative, are selectively phosphorylated by viral thymidine kinase. This initial step is critical, as the viral enzyme is far more efficient at this conversion than host cell kinases, ensuring targeted activity in infected cells. The resulting triphosphate form then inhibits viral DNA polymerase, leading to the termination of the replicating viral DNA chain.[17] Derivatives of this compound can be explored as prodrugs or novel agents targeting various viral polymerases.[18][19]

Core Experimental Protocols for Activity Assessment

To ensure the generation of robust and reproducible data, standardized protocols are essential. The following methodologies represent the core assays for evaluating the biological activity of novel purine derivatives.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability.[20] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[21] The amount of formazan is directly proportional to the number of living cells.[22]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[23]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a blank control (medium only).[24]

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 4 hours at 37°C.[23][24]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[21][23]

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.[23][25]

-

Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (OD of treated cells / OD of control cells) x 100.[24] Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[25]

Protocol: Quantification of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[10]

Caption: Experimental workflow for apoptosis analysis.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with the compound of interest at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the corresponding well.[10]

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifuging at low speed (e.g., 500 x g for 5 minutes) and resuspending the pellet.[10]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[24]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[24]

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[24] Live cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be positive for both stains.[9]

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a specific kinase by measuring the amount of ATP remaining in solution after the kinase reaction. Low ATP levels indicate high kinase activity, while high ATP levels indicate inhibition.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series in the appropriate kinase assay buffer.[13]

-

Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the diluted inhibitor (or vehicle control).

-

Initiation: Start the reaction by adding an ATP solution at a concentration near the Kₘ for the specific kinase.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the cells and contains luciferase and its substrate, which generates light in the presence of ATP.

-

Measurement: Measure the luminescence signal using a plate reader. The signal is inversely correlated with kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.

Data Interpretation and Presentation

Clear presentation of quantitative data is crucial for comparing the efficacy of different derivatives. IC₅₀ values obtained from cytotoxicity and kinase inhibition assays should be summarized in a structured table.

Table 1: Example Cytotoxicity Data for Purine Derivatives

| Compound ID | R-Group at C-2 | IC₅₀ (µM) vs. A549 Lung Cancer Cells | IC₅₀ (µM) vs. HeLa Cervical Cancer Cells |

|---|---|---|---|

| PD-01 | -NH(CH₂CH₃) | 15.2 ± 1.8 | 22.5 ± 3.1 |

| PD-02 | -NH(C₆H₅) | 4.1 ± 0.5 | 6.8 ± 0.9 |

| PD-03 | -S(CH₂C₆H₅) | 8.9 ± 1.1 | 11.4 ± 1.5 |

| Doxorubicin | (Reference Drug) | 0.8 ± 0.1 | 1.2 ± 0.2 |

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Perspectives

Derivatives of this compound represent a promising class of compounds with significant potential in the development of novel therapeutics. Their synthetic tractability allows for extensive chemical modification, and their diverse mechanisms of action—from antimetabolite activity to specific kinase inhibition—provide multiple avenues for targeting diseases like cancer and viral infections. Future research should focus on optimizing selectivity to minimize off-target effects and toxicity to healthy cells.[26][27] The integration of in silico modeling with the robust experimental protocols outlined in this guide will be instrumental in accelerating the discovery and development of the next generation of purine-based drugs.

References

-

Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Available from: [Link]

-

Agilent. Apoptosis Assays by Flow Cytometry. Available from: [Link]

-

Wikipedia. MTT assay. Available from: [Link]

-

Kufe DW, Pollock RE, Weichselbaum RR, et al., editors. Holland-Frei Cancer Medicine. 6th edition. Hamilton (ON): BC Decker; 2003. Purine Analogs. Available from: [Link]

-

Sivandzade, F., & Cucullo, L. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of visualized experiments : JoVE, (175), 10.3791/62546. Available from: [Link]

-

Bio-Rad Antibodies. Apoptosis Analysis by Flow Cytometry. Available from: [Link]

-

Wlodkowic, D., Telford, W., Skommer, J., & Darzynkiewicz, Z. (2016). Measurement and Characterization of Apoptosis by Flow Cytometry. Current protocols in cytometry, 77, 9.49.1–9.49.28. Available from: [Link]

-

Wang, J., Wang, H., & Yao, Y. (2021). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in oncology, 11, 747694. Available from: [Link]

-

National Cancer Institute. NCI Dictionary of Cancer Terms: purine nucleoside analog. Available from: [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Purine Analogues. [Updated 2014 Jul 14]. Available from: [Link]

-

López-Lázaro, M. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. MethodsX, 9, 101859. Available from: [Link]

-

Medcrine. Purine Antagonists Pharmacology. Available from: [Link]

-

López-Lázaro, M. (2018). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. MethodsX, 5, 1206–1212. Available from: [Link]

-

Weiss, G., Tiram, G., Tulchinsky, E., & Shabat, D. (2013). Anticancer metal complexes: synthesis and cytotoxicity evaluation by the MTT assay. Journal of visualized experiments : JoVE, (81), e50902. Available from: [Link]

-

López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current medicinal chemistry, 22(11), 1323–1330. Available from: [Link]

-

Sroka, W., Rapacz, A., Woźniak, M., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules (Basel, Switzerland), 27(19), 6563. Available from: [Link]

-

Quiroga, J., H-Castañeda, M., Insuasty, B., et al. (2011). Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. European journal of medicinal chemistry, 46(9), 4102–4110. Available from: [Link]

-

Sharma, A., Kumar, V., & Kumar, P. (2014). Purine analogues as kinase inhibitors: a review. Archiv der Pharmazie, 347(11), 771–782. Available from: [Link]

-

Singh, P., & Ward, W. H. (2008). Alternative assay formats to identify diverse inhibitors of protein kinases. Expert opinion on drug discovery, 3(7), 819–831. Available from: [Link]

-

Sharma, A., Kumar, V., & Kumar, P. (2014). Purine Analogues as Kinase Inhibitors: A Review. Archiv der Pharmazie, 347, 771-782. Available from: [Link]

-

Kim, D. K., Lee, N., Im, G. J., Kim, H. T., & Kim, K. H. (1998). Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir. Bioorganic & medicinal chemistry, 6(12), 2525–2530. Available from: [Link]

-

Kim, D. K., Lee, N., Im, G. J., & Kim, K. H. (1999). Synthesis and Evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine Mono- And Diesters as Potential Prodrugs of Penciclovir. Bioorganic & medicinal chemistry, 7(3), 565–570. Available from: [Link]

-

Journal of Pharmaceutical Analysis. BIOLOGICAL ACTIVITY OF VALACYCLOVIR DERIVATIVES OF [(2-AMINO-9-((2-HYDROXY ETHOXY)ETHYL)-1H-PURINE-6(9H)-ONE) ]. Available from: [Link]

-

Shaik, K. M., Pandurangan, K., Allaka, T. R., et al. (2023). Novel purine-linked 1,2,3-triazole derivatives as effective anticancer agents: design, synthesis, docking, DFT, and ADME-T investigations. Scientific reports, 13(1), 12015. Available from: [Link]

-

Journal of Pharmaceutical Analysis. View of BIOLOGICAL ACTIVITY OF VALACYCLOVIR DERIVATIVES OF [(2-AMINO-9-((2-HYDROXY ETHOXY)ETHYL)-1H-PURINE-6(9H)-ONE) ]. Available from: [Link]

-

Mai, A., Artico, M., Sbardella, G., et al. (1996). Synthesis and antiviral properties of 9-[(2-methyleneaminoxyethoxy)methyl]guanine derivatives as novel Acyclovir analogues. Il Farmaco, 51(5), 387–391. Available from: [Link]

-

Kelley, J. L., Krochmal, M. P., & Schaeffer, H. J. (1981). Purine acyclic nucleosides. Nitrogen isosteres of 9-[(2-hydroxyethoxy)methyl]guanine as candidate antivirals. Journal of medicinal chemistry, 24(12), 1528–1531. Available from: [Link]

-

Peña, A., Abad, A., Agarrabeitia, A. R., & Ortiz, J. L. (2007). Synthesis of 9,9'-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. Molecules (Basel, Switzerland), 12(3), 543–550. Available from: [Link]

-

Hafez, H. N., El-Gazzar, A. R. B. A., & Al-Hussain, S. A. (2020). Synthesis, In Silico Prediction and In Vitro Evaluation of Antitumor Activities of Novel Pyrido[2,3-d]pyrimidine, Xanthine and Lumazine Derivatives. Molecules (Basel, Switzerland), 25(22), 5283. Available from: [Link]

-

Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., et al. (2020). Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. Molecules (Basel, Switzerland), 25(21), 5192. Available from: [Link]

-

Ashton, W. T., Karkas, J. D., Field, A. K., & Tolman, R. L. (1982). 9-([2-hydroxy-1-(hydroxymethyl)ethoxy]methyl)guanine: a selective inhibitor of herpes group virus replication. Biochemical and biophysical research communications, 108(4), 1716–1721. Available from: [Link]

-

Wieczerzak, E., Grienke, U., & Gulewicz, K. (2020). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules (Basel, Switzerland), 25(16), 3591. Available from: [Link]

-

Wójcik-Pszczoła, K., Koczurkiewicz-Adamczyk, P., Pękala, E., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules (Basel, Switzerland), 26(16), 4991. Available from: [Link]

-

Kim, D. K., Lee, N., Im, G. J., Kim, H. T., & Kim, K. H. (1998). Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir. Bioorganic & medicinal chemistry, 6(12), 2525–2530. Available from: [Link]

Sources

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Facebook [cancer.gov]

- 4. Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Purine Antagonists Pharmacology | Medcrine [medcrine.com]

- 6. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Apoptosis – NovoCyte Flow Cytometers | Agilent [agilent.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Measurement and Characterization of Apoptosis by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Alternative assay formats to identify diverse inhibitors of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Purine acyclic nucleosides. Nitrogen isosteres of 9-[(2-hydroxyethoxy)methyl]guanine as candidate antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2-Amino-1,9-dihydro-9-((2-hydroxyethoxy)methyl)-6H-purin-6… [cymitquimica.com]

- 18. Synthesis and evaluation of 2-amino-6-fluoro-9-(2-hydroxyethoxymethyl)purine esters as potential prodrugs of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and antiviral properties of 9-[(2-methyleneaminoxyethoxy)methyl]guanine derivatives as novel Acyclovir analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. MTT assay - Wikipedia [en.wikipedia.org]

- 21. creative-diagnostics.com [creative-diagnostics.com]

- 22. biotium.com [biotium.com]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the In Silico Analysis of 2-Chloro-9-methyl-3H-purin-6(9H)-one Interactions

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 2-Chloro-9-methyl-3H-purin-6(9H)-one, a purine analog with therapeutic potential. Recognizing the scarcity of existing research on this specific molecule, this document outlines a robust, first-principles approach to characterizing its interactions with relevant biological targets. We will establish a logical workflow, from target identification based on structural analogy to detailed molecular docking and dynamic simulations, culminating in an assessment of its drug-like properties. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a thorough computational analysis. Every protocol is designed as a self-validating system, with an emphasis on the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Investigation

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis for numerous therapeutic agents. Purine analogs have been successfully developed as inhibitors for a wide range of protein targets, most notably protein kinases.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1][2][3] The molecule of interest, this compound, is a substituted purine, which strongly suggests its potential as a kinase inhibitor.

In silico methods provide a rapid, cost-effective, and powerful means to explore the potential interactions of a novel compound before committing to resource-intensive experimental studies.[4][5] By simulating the binding of this compound to a hypothesized target, we can predict its binding affinity, identify key interacting residues, and understand the stability of the resulting complex. This information is invaluable for guiding further lead optimization and experimental validation.

This guide will use Cyclin-Dependent Kinase 2 (CDK2) as a case study for the target of this compound. CDKs are a family of protein kinases that regulate the cell cycle, and their inhibition is a validated strategy in cancer therapy.[6][7][8] Numerous purine-based inhibitors of CDKs have been developed, making CDK2 an ideal and logical starting point for our investigation.[6][7][9]

In Silico Analysis Workflow

A systematic in silico analysis involves a multi-step process, beginning with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex. The final step involves an analysis of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Caption: Overall workflow for the in silico analysis of ligand-protein interactions.

Part I: Ligand and Protein Preparation

Accurate preparation of both the ligand and the protein is a critical first step that significantly influences the reliability of subsequent in silico experiments.

Ligand Preparation

The 3D structure of this compound must be generated and optimized.

Protocol 1: Ligand Preparation

-

Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or the online PubChem Sketcher.

-

Convert to 3D: Convert the 2D structure to a 3D structure using a program like Open Babel.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This can be done using software like Avogadro or Chimera.

-

Save in Appropriate Format: Save the optimized 3D structure in a suitable format for docking, such as .mol2 or .pdbqt.

Protein Target Selection and Preparation

As reasoned in the introduction, CDK2 is a highly plausible target. We will use a crystal structure of human CDK2 from the Protein Data Bank (PDB).

Rationale for PDB ID Selection:

Several crystal structures of CDK2 in complex with various inhibitors are available in the PDB.[10][11][12][13][14] For this study, we select PDB ID: 1W0X , which is the crystal structure of human CDK2 in complex with the purine inhibitor olomoucine.[10] This choice is strategic because the co-crystallized ligand is structurally related to our compound of interest, providing a well-defined and relevant binding pocket.

Protocol 2: Protein Preparation

-

Download PDB File: Download the PDB file for 1W0X from the RCSB PDB database.

-

Remove Unnecessary Molecules: The PDB file contains the CDK2 protein, the inhibitor, and water molecules. For docking, we need to remove the original ligand and water molecules. This can be done using a molecular visualization tool like PyMOL or Chimera.

-

Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add hydrogens to the protein structure, which is crucial for correct ionization and hydrogen bonding.[15]

-

Assign Charges: Assign partial charges to the protein atoms. The Gasteiger charge calculation method is commonly used for this purpose.

-

Save as PDBQT: Save the prepared protein structure in the .pdbqt format, which is required by AutoDock Vina.

Part II: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein.[5][16] It is a powerful tool for understanding the binding mode and estimating the binding affinity.

Caption: A generalized workflow for molecular dynamics simulation.

Protocol 4: MD Simulation using GROMACS

-

System Preparation:

-

Use the best-ranked docked complex from the previous step.

-

Generate the topology and parameter files for the protein-ligand complex using a force field like CHARMM36. [17][18]2. Solvation and Ionization:

-

Place the complex in a periodic box of water molecules.

-

Add ions to neutralize the system. [17]3. Energy Minimization: Perform energy minimization to remove steric clashes.

-

-

Equilibration:

-

Perform a short simulation under NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature.

-

Perform another short simulation under NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density. [19]5. Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand over time to assess the stability of the complex. A stable RMSD indicates that the system has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify flexible regions.

-

Hydrogen Bond Analysis: Analyze the hydrogen bonds between the protein and ligand throughout the simulation to identify stable interactions.

-

Part IV: ADMET Prediction

Early assessment of ADMET properties is crucial in drug discovery to reduce the likelihood of late-stage failures. [20][21][22]Several computational tools can predict these properties based on the chemical structure of the compound.

Protocol 5: In Silico ADMET Prediction

-

Select a Prediction Tool: Utilize a web-based server or standalone software for ADMET prediction, such as SwissADME or pkCSM.

-

Input Ligand Structure: Provide the 2D or 3D structure of this compound.

-

Analyze Predicted Properties: Evaluate the predicted parameters for drug-likeness, pharmacokinetics, and toxicity.

Data Presentation: Predicted ADMET Properties

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | < 500 g/mol | Good for absorption |

| LogP | < 5 | Optimal lipophilicity |

| Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule of Five |

| Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five |

| Pharmacokinetics | ||

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Permeability | Low | Reduced potential for CNS side effects |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 violations | Good drug-like properties |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the initial characterization of this compound. By following these protocols, researchers can generate robust hypotheses about its potential as a CDK2 inhibitor. The findings from these computational studies, including the predicted binding mode, affinity, and ADMET profile, provide a strong foundation for subsequent experimental validation. Future work should focus on the chemical synthesis of the compound and in vitro kinase assays to confirm its inhibitory activity against CDK2 and a panel of other kinases to assess its selectivity.

References

-

Sharma, S., Mehndiratta, S., & Kumar, S. (2015). Purine Analogues as Kinase Inhibitors: A Review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308–341. [Link]

-

Schulze-Gahmen, U., Meijer, L., & Kim, S.-H. (2005). Crystal structure of human CDK2 in complex with the inhibitor olomoucine. RCSB PDB. [Link]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. University of Connecticut. [Link]

-

Betzi, S., Alam, R., & Schonbrunn, E. (2011). CDK2 in complex with inhibitor SU9516. RCSB PDB. [Link]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. GROMACS Tutorials. [Link]

-

De Bondt, H. L., Rosenblatt, J., Jancarik, J., Jones, H. D., Morgan, D. O., & Kim, S. H. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. Journal of medicinal chemistry, 40(1), 15-21. [Link]

-

Kumar, A. (2023). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. ResearchGate. [Link]

-

Betzi, S., Alam, R., & Schonbrunn, E. (2012). CDK2 in complex with inhibitor RC-2-21. RCSB PDB. [Link]

-

Fiveable. (n.d.). ADMET prediction. Medicinal Chemistry Class Notes. [Link]

-

Sharma, S., et al. (2015). Purine analogues as kinase inhibitors: a review. Taipei Medical University. [Link]

-

Buolamwini, J. K. (2000). Anti-angiogenic effects of purine inhibitors of cyclin dependent kinases. Current pharmaceutical design, 6(4), 379-390. [Link]

-

Panda, P. (2022, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

-

Kumar, R. (2018). Drug Discovery and ADMET process: A Review. International Journal of Advanced Research in Biological Sciences. [Link]

-

Hamdouchi, C. (2003). Crystal structure of CDK2 with inhibitor. RCSB PDB. [Link]

-

International Association of Professionals and Scholars (IAPS). (2023, June 7). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. IAPC Journals. [Link]

-

Anderson, M., et al. (2012). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry, 55(12), 5683-5692. [Link]

-

N/A. (2013). Crystal structure of the cdk2 in complex with thiazolylpyrimidine inhibitor. RCSB PDB. [Link]

-

BioExcel. (n.d.). GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. [Link]

-

Havlicek, L., et al. (1997). Docking-Based Development of Purine-like Inhibitors of Cyclin-Dependent Kinase-2. Journal of Medicinal Chemistry, 40(4), 408-412. [Link]

-

Meijer, L., et al. (2000). Cyclin-Dependent Kinase Inhibition by New C-2 Alkynylated Purine Derivatives and Molecular Structure of a CDK2−Inhibitor Complex. Journal of Medicinal Chemistry, 43(21), 4123-4126. [Link]

-

Bapat, S. (2020, May 3). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

-

Davis, A. M., & Riley, R. J. (2004). Predictive ADMET studies, the challenges and the opportunities. Current opinion in chemical biology, 8(4), 378-386. [Link]

-

Kontoyianni, M. (2017). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Methods in molecular biology, 1647, 255-266. [Link]

-

Wang, J., et al. (2015). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in pharmacology, 6, 228. [Link]

-

University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Department of Biochemistry. [Link]

-

Sledz, P., & Caflisch, A. (2018). A Guide to In Silico Drug Design. Methods in molecular biology, 1762, 1-20. [Link]

-

Volonte, C., & Greene, L. A. (1993). A purine analog-sensitive protein kinase activity associates with Trk nerve growth factor receptors. Journal of neurochemistry, 60(3), 1045-1053. [Link]

-

Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

-

Schwartz, D. M., & Koretzky, G. A. (2002). Protein kinases: drug targets for immunological disorders. Nature reviews. Immunology, 2(6), 466-475. [Link]

-

Macaulay, S. L., et al. (2007). A Purine Analog Kinase Inhibitor, Calcium/Calmodulin-Dependent Protein Kinase II Inhibitor 59, Reveals a Role for Calcium/Calmodulin-Dependent Protein Kinase II in Insulin-Stimulated Glucose Transport. Endocrinology, 148(4), 1837-1846. [Link]

Sources

- 1. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. Protein kinases: drug targets for immunological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-angiogenic effects of purine inhibitors of cyclin dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. rcsb.org [rcsb.org]

- 11. rcsb.org [rcsb.org]

- 12. rcsb.org [rcsb.org]

- 13. rcsb.org [rcsb.org]

- 14. rcsb.org [rcsb.org]

- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 16. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 18. m.youtube.com [m.youtube.com]

- 19. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 20. fiveable.me [fiveable.me]

- 21. ijarbs.com [ijarbs.com]

- 22. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]

An Investigator's Guide to Unveiling the Therapeutic Potential of 2-Chloro-9-methyl-3H-purin-6(9H)-one

Foreword: Charting a Course for a Novel Purine Analog

The purine scaffold is a cornerstone of therapeutic innovation, giving rise to a multitude of antiviral and anticancer agents. Within this esteemed chemical class, 2-Chloro-9-methyl-3H-purin-6(9H)-one presents as a compound of significant interest, yet its biological activities and molecular targets remain largely uncharted. This guide is crafted for researchers, scientists, and drug development professionals embarking on the journey to elucidate the therapeutic promise of this novel molecule. We will not follow a rigid template but rather a logical, investigative workflow, moving from hypothesis to experimental validation. Our approach is grounded in the established knowledge of structurally related purine analogs, providing a robust framework for discovery.

The Molecular Profile: What We Know and What We Can Infer

This compound is a synthetic purine derivative. Its structure, featuring a chlorine atom at the 2-position, a methyl group at the 9-position, and an oxo group at the 6-position, suggests several potential avenues for biological activity. The chloro- and methyl- substitutions are known to modulate the electronic properties and steric profile of the purine ring, influencing its interactions with biological macromolecules.

Based on the extensive literature on analogous compounds, we can formulate several primary hypotheses regarding the potential therapeutic applications of this compound:

-

Antiviral Activity: Many purine nucleoside analogs, such as acyclovir, function as inhibitors of viral DNA polymerases.[1][2][3][4][5][6][7] The structural similarity of our compound of interest to the core of these antivirals warrants investigation into its potential to disrupt viral replication.

-

Anticancer Activity: 6-chloropurine derivatives have demonstrated antileukemic properties, in some cases by inducing glutathione depletion in tumor cells.[8][9] Furthermore, purine analogs can act as antimetabolites, interfering with DNA and RNA synthesis, or as inhibitors of key enzymes in cancer cell proliferation and survival.

-

Enzyme Inhibition: The purine ring is a common motif in the active sites of many enzymes. It is plausible that this compound could act as an inhibitor of enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP), which is a target for T-cell malignancies.[10]

A Strategic Roadmap for Target Identification and Validation

To systematically unravel the therapeutic targets of this compound, a multi-pronged approach is essential. This strategy integrates computational, biochemical, and cell-based methodologies to identify and validate molecular targets.

Phase 1: In Silico and In Vitro Screening

The initial phase focuses on broad screening to narrow down the potential biological activities and target classes.

Caption: Initial screening workflow for this compound.

Protocol: High-Throughput Kinase Profiling

-

Objective: To assess the inhibitory activity of this compound against a broad panel of human kinases.

-

Methodology:

-

Prepare a stock solution of the test compound in 100% DMSO.

-

Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that employs radiometric or fluorescence-based assays.

-

Screen the compound at a standard concentration (e.g., 10 µM) against a panel of at least 100 kinases.

-

Include a known kinase inhibitor as a positive control and DMSO as a negative control.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each kinase relative to the controls.

-

Identify "hits" as kinases with inhibition greater than a predefined threshold (e.g., 50%).

-

-

Causality: This broad screen provides an unbiased view of the compound's potential to interact with the kinome, a common target class for anticancer drugs.

Protocol: Antiviral Activity Screening

-

Objective: To evaluate the efficacy of this compound against a panel of representative viruses.

-

Methodology:

-

Select a panel of viruses, including DNA viruses (e.g., Herpes Simplex Virus-1) and RNA viruses (e.g., SARS-CoV-2, Influenza A).

-

Use appropriate cell lines for each virus (e.g., Vero E6 for SARS-CoV-2).

-

Perform a plaque reduction assay or a yield reduction assay.

-

Treat infected cells with serial dilutions of the test compound.

-

Include a known antiviral drug for each virus as a positive control.

-

-

Data Analysis:

-

Determine the EC50 (half-maximal effective concentration) for each virus.

-

Concurrently, assess the cytotoxicity of the compound on the host cells to determine the CC50 (half-maximal cytotoxic concentration).

-

Calculate the Selectivity Index (SI = CC50/EC50) to gauge the therapeutic window.

-

-

Causality: This assay directly measures the compound's ability to inhibit viral replication and provides a critical assessment of its potential as an antiviral agent.

Phase 2: Target Deconvolution and Validation

Once initial hits are identified, the next phase focuses on confirming the direct molecular targets and elucidating the mechanism of action.

Caption: Workflow for validating the identified therapeutic targets.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm the direct binding of this compound to its putative target protein in a cellular environment.

-

Methodology:

-

Treat intact cells with the test compound or a vehicle control.

-

Heat aliquots of the cell lysate to a range of temperatures.

-

Separate soluble and aggregated proteins by centrifugation.

-

Analyze the soluble fraction by Western blotting using an antibody specific to the putative target protein.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

-

Causality: CETSA provides strong evidence of a direct interaction between the compound and its target within the complex milieu of the cell, thereby validating the target.

Potential Signaling Pathways and Mechanisms of Action

Based on the hypothesized activities, we can predict the involvement of several key signaling pathways.

Anticancer Mechanism: Glutathione Depletion

Several 6-chloropurine analogs exert their anticancer effects by depleting cellular glutathione (GSH), a critical antioxidant.[8][9] This leads to an increase in reactive oxygen species (ROS) and subsequent apoptosis.

Caption: Proposed mechanism of antiviral action via DNA polymerase inhibition.

Data Interpretation and Future Directions

The experimental workflows outlined above will generate a wealth of data that requires careful interpretation.

| Assay Type | Key Parameter | Interpretation |

| Kinase Profiling | IC50 | Potency and selectivity of kinase inhibition. |

| Antiviral Screening | EC50, SI | Viral specificity and therapeutic window. |

| CETSA | ΔTm | Target engagement in a cellular context. |

| Affinity Chromatography | Bound Proteins | Identification of potential binding partners. |

A successful outcome of this investigative guide would be the identification and validation of one or more therapeutic targets for this compound. Subsequent steps would involve lead optimization to improve potency and selectivity, followed by preclinical development to assess its in vivo efficacy and safety.

Conclusion

While the therapeutic landscape of this compound is currently undefined, its structural features, viewed through the lens of its purine analog predecessors, suggest a high potential for discovery. The systematic, multi-faceted approach detailed in this guide provides a robust framework for elucidating its mechanism of action and identifying its molecular targets. This endeavor promises not only to unravel the scientific mysteries of this novel compound but also to potentially contribute a new therapeutic agent to the fields of oncology or virology.

References

-

Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

-

Acyclovir. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

(PDF) Synthesis, Spectral studies and biological screening of 6-Chloropurine derivatives. (2016, July 14). Retrieved January 20, 2026, from [Link]

-